![molecular formula C14H11NO2S B2499565 N-(3-Ethynylphenyl)-benzenesulfonamide CAS No. 938891-97-5](/img/structure/B2499565.png)
N-(3-Ethynylphenyl)-benzenesulfonamide
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Overview
Description
The compound N-(3-Ethynylphenyl)-benzenesulfonamide is a derivative of benzenesulfonamide, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Benzenesulfonamides are often used as scaffolds for the development of enzyme inhibitors and have been studied for their potential in treating various diseases.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives is a well-documented process in the literature. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involves the formation of high-affinity inhibitors through structure-activity relationship (SAR) studies and biochemical characterization . Similarly, the synthesis of N-(furan-3-ylmethylene)benzenesulfonamides via a gold(I)-catalyzed cascade reaction demonstrates the versatility of methods available for constructing these compounds . The synthesis of N-(3-methoxybenzoyl)benzenesulfonamide through the reaction of benzenesulfonamide with 3-methoxybenzoic acid in the presence of phosphorous oxychloride is another example of the synthetic routes employed for these derivatives .
Molecular Structure Analysis
X-ray diffraction studies have been used to determine the molecular structure of benzenesulfonamide derivatives. For instance, the crystal structure of N-(3-methoxybenzoyl)benzenesulfonamide was confirmed to crystallize in the trigonal crystal system with specific unit cell parameters, revealing the dihedral angles between the benzene rings and the presence of hydrogen bonds and other interactions that stabilize the crystal structure . Similarly, the crystal structure of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide was elucidated, showing a V-shaped molecule with dihedral angles and hydrogen bonds that contribute to the crystal packing .
Chemical Reactions Analysis
Benzenesulfonamide derivatives undergo various chemical reactions that lead to the formation of novel compounds with potential biological activities. For example, the reaction of N-(4-acetylphenyl)benzenesulfonamide derivatives with N,N-dimethylformamide dimethyl acetal (DMF-DMA) affords acryloyl(phenyl)benzenesulfonamide derivatives, which can further react with hydrazine hydrate or hydroxylamine to synthesize pyrazolyl and isoxazolyl-phenyl benzenesulfonamide derivatives . These reactions demonstrate the chemical reactivity and versatility of benzenesulfonamide derivatives in synthesizing a wide range of compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure and substituents. For instance, the presence of chloro, acetyl, and other substituents can significantly affect the compound's solubility, melting point, and reactivity. The antimicrobial activity of N-pyridin-3-yl-benzenesulfonamide against various bacteria is an example of the biological properties that can be evaluated for these compounds . Additionally, the intraocular pressure-lowering activity in an animal model of glaucoma for benzenesulfonamides incorporating flexible triazole moieties highlights the potential therapeutic applications of these derivatives .
Scientific Research Applications
Antibacterial and Enzymatic Inhibition
A study focused on synthesizing N-(2,3-dimethylphenyl)benzenesulfonamide derivatives to analyze their antibacterial and anti-enzymatic activities. The synthesized compounds showed moderate to high activity against Gram-positive and Gram-negative bacterial strains. Some molecules exhibited significant inhibition of α-glucosidase enzyme, suggesting potential applications in antibacterial and enzymatic inhibition areas (Abbasi et al., 2016).
Molecular Docking and Density Functional Theory (DFT) Studies
Another research synthesized N-(4-acetylphenyl)benzene sulfonamide derivatives, evaluating their chemical reactivity and potential interactions against specific enzymes or receptors. This study combined molecular docking and DFT calculations, underlining the importance of these compounds in the computational analysis of biological interactions (Fahim & Shalaby, 2019).
Antiproliferative Activity
A study on the synthesis of novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives aimed at developing potential antiproliferative agents. These compounds were tested against various cancer cell lines, with some showing high antiproliferative activity. This highlights their potential use in cancer research and therapy (Motavallizadeh et al., 2014).
Applications in Medical Imaging
Research on small molecule benzenesulfonamide-based Carbonic Anhydrase IX inhibitors incorporated into imaging agents for detecting hypoxic solid tumors demonstrates the potential of these compounds in medical diagnostics. The study focused on synthesizing compounds with high binding affinity to CA-IX in hypoxic conditions, suitable for imaging tumor microenvironments (Lu et al., 2013).
Kinase Inhibition for Therapeutic Applications
A series of N-(3-((1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides were designed as selective inhibitors of the ZAK kinase. These compounds showed potent inhibition of kinase activity and suppressed activation of downstream signals, indicating their therapeutic potential in treating diseases associated with kinase dysregulation (Chang et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(3-ethynylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S/c1-2-12-7-6-8-13(11-12)15-18(16,17)14-9-4-3-5-10-14/h1,3-11,15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPYNFGCLMLJEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Ethynylphenyl)-benzenesulfonamide |
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